molecular formula C26H19N3O7 B11082832 N-(2-cyano-4,5-diethoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

N-(2-cyano-4,5-diethoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11082832
M. Wt: 485.4 g/mol
InChI Key: QLOZKMKIKSLXME-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-diethoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes cyano, nitro, and carboxamide functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of Functional Groups: The cyano, nitro, and carboxamide groups are introduced through a series of substitution and addition reactions. Common reagents used in these steps include nitrating agents, cyanating agents, and amide-forming reagents.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-diethoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyano-4,5-diethoxyphenyl)-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H19N3O7

Molecular Weight

485.4 g/mol

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-1-nitro-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C26H19N3O7/c1-3-35-20-11-14(13-27)19(12-21(20)36-4-2)28-26(32)18-10-9-17-22(23(18)29(33)34)25(31)16-8-6-5-7-15(16)24(17)30/h5-12H,3-4H2,1-2H3,(H,28,32)

InChI Key

QLOZKMKIKSLXME-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-])OCC

Origin of Product

United States

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